molecular formula C16H15BrN4O3S B10945387 4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10945387
M. Wt: 423.3 g/mol
InChI Key: FLRPWKKLQDLEOD-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromine atom, a thiazole ring, and a pyrazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the bromination of 2,5-dimethoxyphenyl compounds using N-bromosuccinimide (NBS) in an organic solvent like acetone under reflux conditions . The resulting brominated compound is then reacted with thiazole derivatives and pyrazole carboxamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of a bromine atom, thiazole ring, and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C16H15BrN4O3S

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H15BrN4O3S/c1-21-7-11(17)14(20-21)15(22)19-16-18-12(8-25-16)10-6-9(23-2)4-5-13(10)24-3/h4-8H,1-3H3,(H,18,19,22)

InChI Key

FLRPWKKLQDLEOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC)Br

Origin of Product

United States

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